molecular formula C21H21N3O5S B611071 Sulfo DBCO-Amine CAS No. 2028284-70-8

Sulfo DBCO-Amine

Cat. No. B611071
M. Wt: 427.48
InChI Key: LPNNWQSOQIRTRP-UHFFFAOYSA-N
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Description

Sulfo DBCO-Amine is a water-soluble building block containing a DBCO moiety . It can be used to derivatize carboxyl-containing molecules or activated esters (e.g., The NHS ester) with a DBCO moiety through a stable amide bond . The low mass weight will add minimal spacer to modified molecules, and the hydrophilic sulfonated spacer arm will greatly improve the water solubility of DBCO derivatized molecules .


Synthesis Analysis

Sulfo DBCO-Amine is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .


Molecular Structure Analysis

The molecular formula of Sulfo DBCO-Amine is C21H21N3O5S . It has a molecular weight of 427.5 .


Chemical Reactions Analysis

Sulfo DBCO-Amine contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction is commonly used for copper-free Click Chemistry reactions .


Physical And Chemical Properties Analysis

Sulfo DBCO-Amine has a density of 1.47±0.1 g/cm3 . It has a pKa value of -1.59±0.50 . It is soluble in DMSO and DMF .

Scientific Research Applications

  • Synthesis and Applications in Drug Design : Sulfenamides, sulfinamides, and sulfonamides, which include Sulfo DBCO-Amine compounds, are crucial as building blocks in medical chemistry. They are significantly used in drug design and discovery programs, highlighting the importance of developing efficient processes for their preparation. These compounds are synthesized through oxidative coupling of thiols and amines, offering structurally diverse products in a single step and reducing waste generation (Cao et al., 2021).

  • Environmentally Friendly Synthesis Methods : An environmentally benign electrochemical method has been developed for the synthesis of sulfonamides, including Sulfo DBCO-Amine. This method involves oxidative coupling between thiols and amines, driven entirely by electricity without the need for sacrificial reagents or additional catalysts. This approach is noteworthy for its mild reaction conditions and broad substrate scope (Laudadio et al., 2019).

  • Removal of Organic Amine Impurities : Research into the purification process of Sulfo-1-cyclohexanecarboxylic acid, a related compound, involves the removal of organic amine impurities. This purification is critical for maintaining the purity and effectiveness of the final product, which has implications for the use of Sulfo DBCO-Amine in various applications (Wen-jua, 2013).

  • Studying Self-Association and Branching in Polymers : Sulfo DBCO-Amine compounds are studied for their self-association behavior in polymers. Research using fluorescence probes has investigated the self-association of poly(sulfone amines) with varying degrees of branching, providing insights into the properties of these polymers in solution (Gao, Yan, & Chen, 2002).

  • Innovative Synthesis of Sulfonamides for Pharmaceuticals : A novel method for the single-step synthesis of sulfonamides combines aryl boronic acids, amines, and sulfur dioxide using a Cu(II) catalyst. This method is significant for producing a broad range of sulfonamides, including Sulfo DBCO-Amine, and is validated by incorporating various drugs and drug-fragments into the process (Chen, Murray, Davies, & Willis, 2018).

Safety And Hazards

In case of skin contact with Sulfo DBCO-Amine, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

3-amino-1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c22-13-19(30(27,28)29)21(26)23-12-11-20(25)24-14-17-7-2-1-5-15(17)9-10-16-6-3-4-8-18(16)24/h1-8,19H,11-14,22H2,(H,23,26)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNNWQSOQIRTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CN)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfo DBCO-Amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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